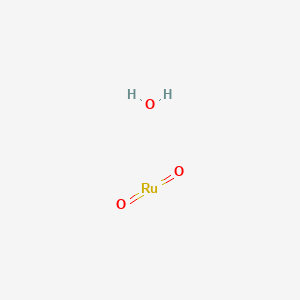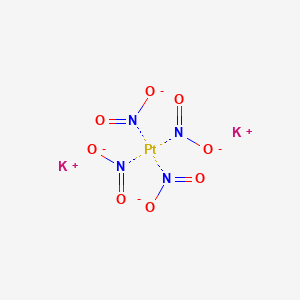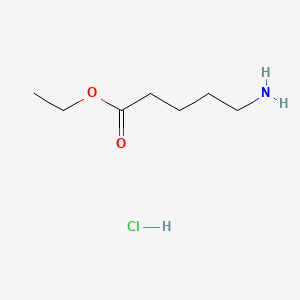
Ethyl 5-aminovalerate hydrochloride
概要
説明
Ethyl 5-aminovalerate hydrochloride, also known as ethyl 5-aminopentanoate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 . It is commonly used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of Ethyl 5-aminovalerate hydrochloride is represented by the SMILES stringCCOC(=O)CCCCN.Cl . The InChI key for this compound is JELXJZASXLHKDV-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 5-aminovalerate hydrochloride is a solid substance . Its molecular weight is 181.66 . The boiling point of this compound is 232.1ºC at 760 mmHg .科学的研究の応用
1. Biocatalytic Production
Ethyl 5-aminovalerate hydrochloride plays a significant role in biocatalytic processes. A study demonstrated its efficient production from L-lysine using engineered Escherichia coli, enhanced by ethanol pretreatment. This strategy has been applied to produce 5-aminovalerate, a valuable chemical for various industrial applications, including clothing and disposable goods (Cheng et al., 2020).
2. Chemical Synthesis
Ethyl 5-aminovalerate hydrochloride is a key component in chemical synthesis. For instance, it's involved in the synthesis of Schiff and Mannich bases of isatin derivatives, contributing to the formation of compounds with potential biological activities (Bekircan & Bektaş, 2008).
3. Antitumor Activity
Research has also explored the synthesis of amino acid ester derivatives containing 5-fluorouracil, using compounds like Ethyl 5-aminovalerate hydrochloride. These derivatives showed promising antitumor activity, indicating its potential in cancer treatment (Xiong et al., 2009).
4. Enzymatic Production
Another application is in enzymatic production. Ethyl 5-aminovalerate hydrochloride can be produced enzymatically from L-lysine, showcasing its potential as a C5 platform chemical for synthesizing various compounds like valerolactam and 1,5-pentanediol (Liu et al., 2014).
5. Molecular and Medicinal Chemistry
It is also utilized in molecular and medicinal chemistry. For example, its derivatives have been used in the synthesis of di-hydropyridine analogs, exhibiting potent antioxidant activities. This underscores its significance in developing treatments for oxidative stress-related diseases (Sudhana & Jangampalli Adi, 2019).
6. Deprotonation in Peptide Synthesis
Ethyl 5-aminovalerate hydrochloride is involved in the deprotonation of hydrochloride salts of amino and peptide esters, a crucial step in peptide synthesis. This process is essential for obtaining free amino acid and peptide esters in high yield and purity (Ananda & Babu, 2001).
Safety And Hazards
Ethyl 5-aminovalerate hydrochloride is classified as a skin irritant (Category 2) and may cause serious eye irritation (Category 2) and respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
将来の方向性
The simultaneous synthesis of 5-aminovalerate and δ-valerolactam from L-lysine in Escherichia coli, which involves Ethyl 5-aminovalerate hydrochloride, is highly promising . This result constitutes the highest δ-valerolactam titer reported by biological methods and suggests a commercially implied bioprocess developed for the coproduction of 5-aminovalerate and δ-valerolactam using engineered Escherichia coli .
特性
IUPAC Name |
ethyl 5-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELXJZASXLHKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582466 | |
| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminovalerate hydrochloride | |
CAS RN |
29840-57-1 | |
| Record name | Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

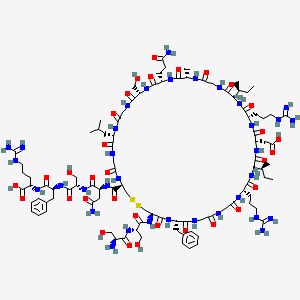
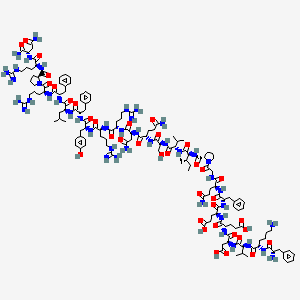
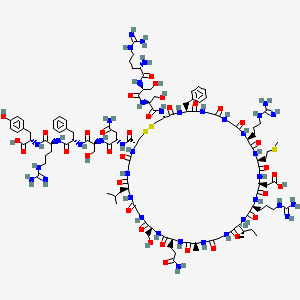
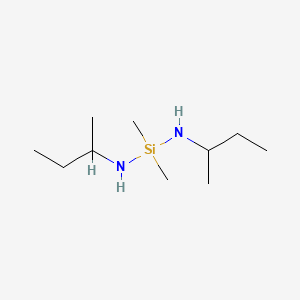
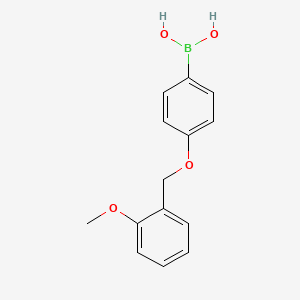
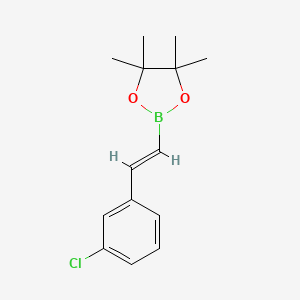

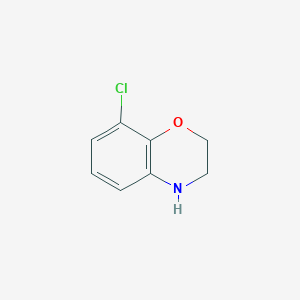
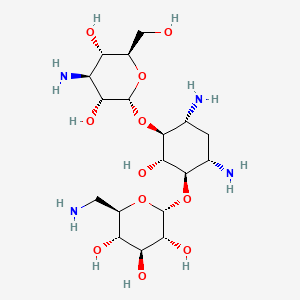
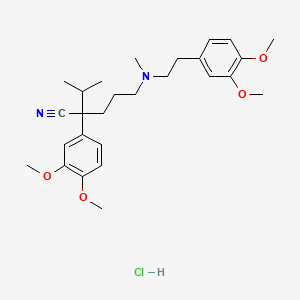
![Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis[(1-oxododecyl)oxy]-](/img/structure/B1591237.png)
